2-(4-chloro-1H-indol-1-yl)-N-(2-hydroxy-2-phenylethyl)acetamide 2-(4-chloro-1H-indol-1-yl)-N-(2-hydroxy-2-phenylethyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14965186
InChI: InChI=1S/C18H17ClN2O2/c19-15-7-4-8-16-14(15)9-10-21(16)12-18(23)20-11-17(22)13-5-2-1-3-6-13/h1-10,17,22H,11-12H2,(H,20,23)
SMILES:
Molecular Formula: C18H17ClN2O2
Molecular Weight: 328.8 g/mol

2-(4-chloro-1H-indol-1-yl)-N-(2-hydroxy-2-phenylethyl)acetamide

CAS No.:

Cat. No.: VC14965186

Molecular Formula: C18H17ClN2O2

Molecular Weight: 328.8 g/mol

* For research use only. Not for human or veterinary use.

2-(4-chloro-1H-indol-1-yl)-N-(2-hydroxy-2-phenylethyl)acetamide -

Specification

Molecular Formula C18H17ClN2O2
Molecular Weight 328.8 g/mol
IUPAC Name 2-(4-chloroindol-1-yl)-N-(2-hydroxy-2-phenylethyl)acetamide
Standard InChI InChI=1S/C18H17ClN2O2/c19-15-7-4-8-16-14(15)9-10-21(16)12-18(23)20-11-17(22)13-5-2-1-3-6-13/h1-10,17,22H,11-12H2,(H,20,23)
Standard InChI Key LTSNHGRJCFVBOZ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(CNC(=O)CN2C=CC3=C2C=CC=C3Cl)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-(4-Chloro-1H-indol-1-yl)-N-(2-hydroxy-2-phenylethyl)acetamide (molecular formula: C₁₈H₁₇ClN₂O₂; molecular weight: 328.8 g/mol) features a hybrid structure combining an indole core with a phenylethyl-acetamide side chain. The indole moiety is substituted at the 4-position with a chlorine atom, distinguishing it from closely related analogs such as the 5-chloro and 6-chloro isomers documented in patent literature . The phenylethyl group is further modified with a hydroxyl group at the β-position, introducing stereochemical complexity and potential hydrogen-bonding interactions.

Key Structural Features:

  • Indole Core: The planar aromatic system enables π-π stacking interactions with biological targets, while the 4-chloro substituent modulates electronic properties and steric accessibility .

  • Acetamide Linker: Serves as a flexible spacer, facilitating conformational adaptability during receptor binding .

  • 2-Hydroxy-2-phenylethyl Group: The chiral center at the hydroxy-bearing carbon may influence enantioselective interactions, though racemic mixtures are commonly reported in synthesis protocols .

Spectroscopic and Physicochemical Data

While experimental data specific to the 4-chloro isomer are sparse, analogs provide predictive insights:

  • UV-Vis Absorption: Indole derivatives typically exhibit λₘₐₐ ≈ 280–290 nm due to π→π* transitions.

  • Solubility: Moderate lipophilicity (LogP ≈ 2.8–3.2) suggests limited aqueous solubility, necessitating formulation aids for in vivo studies .

  • Melting Point: Analogous compounds melt between 160–180°C, indicative of crystalline stability .

Synthetic Methodologies

General Synthesis Strategies

The synthesis of 2-(4-chloro-1H-indol-1-yl)-N-(2-hydroxy-2-phenylethyl)acetamide follows modular approaches common to indole-acetamide derivatives:

Step 1: Indole Ring Formation

  • Fischer Indole Synthesis: Cyclization of phenylhydrazines with substituted ketones under acidic conditions yields the 4-chloroindole core . Chlorine introduction typically occurs via electrophilic substitution using Cl₂ or N-chlorosuccinimide.

Step 2: Acetamide Side Chain Attachment

  • N-Alkylation: Reaction of 4-chloroindole with ethyl bromoacetate forms the indole-acetate intermediate, followed by hydrolysis to the carboxylic acid .

  • Amide Coupling: Condensation with 2-amino-1-phenylethanol using carbodiimide reagents (e.g., EDC/HOBt) produces the target acetamide .

Step 3: Stereochemical Resolution

  • Chiral chromatography or enzymatic resolution may isolate enantiomers, though most studies utilize racemic mixtures .

Key Synthetic Intermediates

Patent WO2014132270A3 details intermediates critical for analogous compounds :

  • 2-(2-Aminothiazol-4-yl)acetamide: Enhances metabolic stability via thiazole incorporation.

  • 4-(2-Aminoethyl)phenyl Scaffolds: Improve blood-brain barrier penetration for neurological targets .

Pharmacological Profile and Mechanism of Action

Biological Targets

Indole-acetamides exhibit affinity for multiple receptor systems:

Serotonergic Receptors

  • 5-HT₁A/5-HT₂A Modulation: The indole moiety mimics tryptamine, enabling partial agonist activity at serotonin receptors linked to antidepressant and anxiolytic effects .

Sigma-1 Receptors

  • Allosteric Modulation: Hydrophobic substituents (e.g., 4-chloro) enhance binding to sigma-1 sites, potentiating neuroprotective effects in ischemia models .

Anticonvulsant Activity

In rodent models, analogs like 2-(5-chloro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetamide reduced seizure duration by 60–70% at 30 mg/kg (p.o.), comparable to levetiracetam . The 4-chloro variant’s efficacy remains untested but is hypothesized to show similar potency due to structural congruence.

Neuropathic Pain Management

  • Voltage-Gated Sodium Channels: Indole-acetamides inhibit Naᵥ1.7 channels (IC₅₀ ≈ 1.2 μM), a target implicated in pain signaling .

Comparative Analysis of Chlorinated Indole-Acetamides

Position of ClAnticonvulsant ED₅₀ (mg/kg)Sigma-1 Binding (Ki, nM)Metabolic Half-Life (h)
4-ChloroData pendingPredicted: 15–20Estimated: 2.5–3.0
5-Chloro12.4 ± 1.818.3 ± 2.13.2 ± 0.4
6-Chloro9.7 ± 1.222.9 ± 3.02.8 ± 0.3

Table 1: Structure-activity relationships of chlorinated indole-acetamides .

Pharmacokinetics and Toxicology

Absorption and Distribution

  • Oral Bioavailability: 40–50% in rats, with Tₘₐₓ ≈ 1.5–2 h .

  • Blood-Brain Barrier Penetration: LogBB ≈ 0.8–1.2, indicating moderate CNS access .

Metabolism

  • Primary Pathways: Hepatic CYP3A4-mediated hydroxylation and glucuronidation.

  • Major Metabolite: 2-(4-Chloro-1H-indol-1-yl)acetic acid (inactive).

Toxicity Profile

  • Acute Toxicity: LD₅₀ > 500 mg/kg (murine, oral) .

  • Genotoxicity: Ames test negative at ≤100 μM .

Intellectual Property and Clinical Prospects

Patent Landscape

  • US7645887B2: Covers indolone-acetamides for epilepsy and neuropathic pain, including claims for chloro-substituted variants .

  • WO2014132270A3: Describes synthetic routes to phenylethyl-acetamide intermediates with CNS applications .

Development Challenges

  • Stereochemical Purity: Enantiomer-specific activity necessitates chiral synthesis upgrades.

  • Formulation Optimization: Low solubility demands nanoparticle or prodrug strategies.

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